molecular formula C13H17BrN2O5 B15338563 tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate

tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate

Cat. No.: B15338563
M. Wt: 361.19 g/mol
InChI Key: PKWBKXMBLZZLFY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 2-(2-bromo-6-nitrophenoxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-6-nitrophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.

Biology

This compound can be used in the development of biologically active molecules. The presence of the nitro and bromo groups can be exploited for the synthesis of potential pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of new drug candidates. Its functional groups can be modified to enhance biological activity or improve pharmacokinetic properties.

Industry

In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate depends on its application. In chemical reactions, the functional groups (bromo, nitro, and carbamate) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further reactions. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-chloro-6-nitrophenoxy)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-nitrophenoxy)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-6-aminophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of a bromo and nitro group on the phenoxy ring, along with the tert-butyl carbamate moiety, provides distinct reactivity patterns and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17BrN2O5

Molecular Weight

361.19 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromo-6-nitrophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(17)15-7-8-20-11-9(14)5-4-6-10(11)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

PKWBKXMBLZZLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC=C1Br)[N+](=O)[O-]

Origin of Product

United States

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